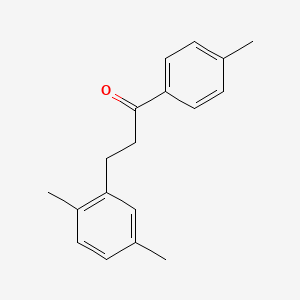

3-(2,5-Dimethylphenyl)-4'-methylpropiophenone

Description

3-(2,5-Dimethylphenyl)-4'-methylpropiophenone is a substituted propiophenone derivative characterized by a ketone functional group attached to a propane chain, with two aromatic rings bearing methyl substituents. The primary structure consists of a propiophenone backbone where the 4'-position (para) of the benzene ring is substituted with a methyl group, while the 3-position of the propanone chain is linked to a 2,5-dimethylphenyl group.

The methyl groups at the 2- and 5-positions of the phenyl ring likely enhance lipophilicity, which is critical for membrane permeability in bioactive compounds .

Properties

IUPAC Name |

3-(2,5-dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-13-5-8-16(9-6-13)18(19)11-10-17-12-14(2)4-7-15(17)3/h4-9,12H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMSBCXGECUROR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCC2=C(C=CC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644719 | |

| Record name | 3-(2,5-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-78-0 | |

| Record name | 3-(2,5-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)-4’-methylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,5-dimethylbenzene (xylenes) with 4’-methylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of 3-(2,5-Dimethylphenyl)-4’-methylpropiophenone can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)-4’-methylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products

Oxidation: Formation of 3-(2,5-dimethylphenyl)-4’-methylbenzoic acid.

Reduction: Formation of 3-(2,5-dimethylphenyl)-4’-methylpropiophenol.

Substitution: Formation of halogenated derivatives such as 3-(2,5-dimethylphenyl)-4’-methyl-2-chloropropiophenone.

Scientific Research Applications

Chemistry

- Synthesis Intermediate : 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions.

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown efficacy against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Minimum inhibitory concentrations (MICs) as low as 0.16 µM have been recorded for derivatives of this compound.

- Anti-inflammatory Properties : Investigations into the anti-inflammatory effects of this compound suggest potential therapeutic applications in treating inflammatory diseases.

Medicine

- Drug Development : Due to its structural similarity to pharmacologically active compounds, this compound is explored for its potential use in drug development. Its ability to modulate specific biochemical pathways makes it a candidate for designing new therapeutic agents.

Industry

- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique chemical behavior allows for the development of innovative products across various industrial applications.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives containing the 2,5-dimethylphenyl moiety. Notably:

- Study Findings : Compounds exhibited broad-spectrum antimicrobial activity against drug-resistant strains of Candida and Staphylococcus species.

- MIC Values : Some derivatives demonstrated MICs as low as 2 µg/mL against resistant strains.

Mechanism Behind Antimicrobial Activity

Research suggests that the antimicrobial action may involve the inhibition of bacterial respiration and ATP synthase activity, leading to reduced viability in bacterial cultures.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)-4’-methylpropiophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural configuration and functional groups. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity :

- The 2,5-dimethylphenyl group in the target compound increases lipophilicity compared to methoxy or dioxane-containing analogs (), favoring membrane penetration in biological systems .

- The discontinued 3-chlorophenyl analog () has higher logP due to the chloro substituent, which may enhance binding to hydrophobic targets but reduce solubility .

In contrast, methoxy groups () donate electrons through resonance, altering reactivity in electrophilic substitution reactions . Chlorine () is electron-withdrawing, which could increase the electrophilicity of the ketone group, enhancing reactivity in nucleophilic additions .

Bioactivity Insights: While the target compound’s bioactivity is unreported, the structural analog N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () exhibits potent photosynthetic electron transport (PET) inhibition (IC₅₀ ≈ 10 µM).

Functional Group and Positional Analysis

Comparison with N-(Disubstituted-phenyl) Carboxamides ():

- Similarities : Both the target compound and N-(2,5-dimethylphenyl) carboxamides feature 2,5-dimethylphenyl groups, which enhance PET-inhibiting activity in spinach chloroplasts.

- Differences : The carboxamide group in introduces hydrogen-bonding capacity, which is absent in the ketone-based target compound. This may explain the higher bioactivity of carboxamides in PET inhibition .

Biological Activity

3-(2,5-Dimethylphenyl)-4'-methylpropiophenone is an organic compound classified as a ketone with the molecular formula C18H20O and a molecular weight of 252.35 g/mol. This compound features a unique arrangement of methyl groups, which may influence its biological activity and reactivity in various chemical applications. This article reviews the biological activity of this compound, focusing on its potential antimicrobial and anticancer properties.

Chemical Structure and Properties

The structure of this compound includes:

- A phenyl group substituted with two methyl groups at the 2 and 5 positions.

- A methyl group at the 4' position of the propiophenone structure.

This specific arrangement is believed to affect its reactivity and biological activity compared to structurally similar compounds.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(2,6-Dimethylphenyl)-4'-methylpropiophenone | C18H20O | Methyl substitution at the 6-position instead of 5. |

| 3-(2-Methylphenyl)-4'-methylpropiophenone | C17H18O | Lacks one methyl group on the dimethylphenyl ring. |

| 3-(Phenyl)-4'-methylpropiophenone | C16H16O | No additional methyl groups on the phenyl ring. |

Antimicrobial Activity

Research indicates that compounds with a 2,5-dimethylphenyl scaffold exhibit significant antimicrobial properties. For instance, derivatives of this scaffold have shown efficacy against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .

Case Study: Antimicrobial Efficacy

A study examining thiazole derivatives demonstrated that compounds incorporating the 2,5-dimethylphenyl moiety exhibited broad-spectrum antimicrobial activity against drug-resistant strains of Candida and Staphylococcus species. Notably, some derivatives displayed minimum inhibitory concentrations (MICs) as low as 2 µg/mL against resistant strains .

Anticancer Activity

The biological activity of this compound extends to anticancer properties. Compounds featuring similar structural motifs have been investigated for their antiproliferative effects on cancer cell lines.

Research has shown that certain derivatives can induce apoptosis in cancer cells through mechanisms such as downregulation of anti-apoptotic proteins like Bcl-xL and Bcl-2. For example, bromolactones with a 2,5-dimethylphenyl substituent were found to induce caspase-dependent apoptosis in canine cancer cell lines .

Case Study: Antiproliferative Effects

In a comparative study, several derivatives were tested against human cancer cell lines (HeLa, A549). The results indicated that modifications in the methyl group positioning significantly influenced potency:

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of 3-(2,5-Dimethylphenyl)-4’-methylpropiophenone?

Methodological Answer: To optimize synthesis, focus on catalytic systems and reaction conditions. For example, derivatives of formamidine catalysts (e.g., K.1.27–K.1.35 in ) can enhance coupling efficiency in aryl-alkyl bond formation. Use high-purity reagents like 4-Methylphenyl trifluoromethanesulfonate (CAS 29540-83-8) for methylation steps, as detailed in . Purification via recrystallization (e.g., using solvents like ethyl acetate/hexane mixtures) and monitoring by HPLC (≥95% purity thresholds) are critical. Validate intermediates via NMR (¹H/¹³C) and FT-IR (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for characterizing 3-(2,5-Dimethylphenyl)-4’-methylpropiophenone?

Methodological Answer: A multi-technique approach is essential:

- X-ray crystallography resolves stereochemistry and crystal packing (e.g., triclinic system, space group P1, as in ).

- ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.1–2.5 ppm).

- FT-IR confirms ketone (C=O stretch at ~1680–1720 cm⁻¹) and methyl/methoxy groups (C-H stretches at ~2850–2960 cm⁻¹).

- Elemental analysis (e.g., C, H, N within ±0.4% of theoretical values) ensures purity, as exemplified in .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the biological activity of 3-(2,5-Dimethylphenyl)-4’-methylpropiophenone derivatives?

Methodological Answer: Molecular docking (e.g., using AutoDock Vina or Schrödinger Suite) can predict binding affinities to target proteins (e.g., fungal CYP51 or insect acetylcholine receptors). Compare results with experimental bioactivity data from patent applications () or spirotetramat analogs (). For example, discrepancies in insecticidal efficacy may arise from stereoelectronic effects, which can be modeled via DFT calculations (e.g., HOMO-LUMO gaps). Validate with SAR studies on substituent variations (e.g., halogenation at the 4’-position) .

Q. What strategies address crystallization challenges for X-ray diffraction studies of this compound?

Methodological Answer: Crystallization hurdles (e.g., polymorphism, poor diffraction) require:

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) or mixed systems (ethanol/water).

- Temperature gradients : Slow cooling from 60°C to 4°C to promote single-crystal growth.

- Seeding : Use microcrystals from analogous structures (e.g., ’s spirocyclic derivatives).

- Data collection : Use synchrotron radiation for weak scatterers. Refinement with SHELXL and Olex2 ensures accuracy (R-factor < 0.05) .

Q. How do substituent modifications impact the compound’s photostability and degradation pathways?

Methodological Answer: Perform accelerated UV/visible light exposure tests (e.g., 254 nm, 72 hours) and analyze degradation products via LC-MS. Compare with computational predictions (e.g., TD-DFT for excited-state behavior). For instance, electron-withdrawing groups (e.g., -CF₃) may reduce degradation by stabilizing the ketone moiety, while methyl groups (as in 2,5-dimethylphenyl) enhance steric protection. Correlate findings with patent data on agrochemical stability () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.